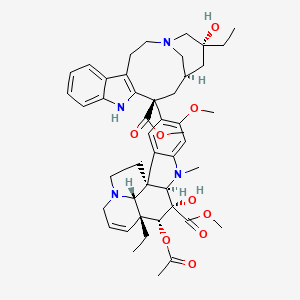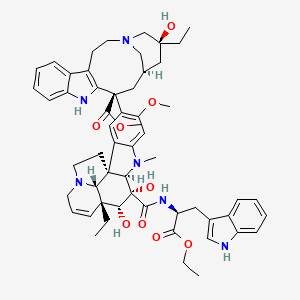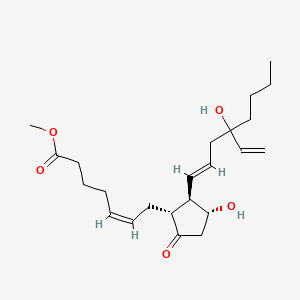
Zilpaterol hydrochloride
Übersicht
Beschreibung
Zilpaterol hydrochloride is a β2 adrenergic agonist . It is sold under the trade name Zilmax, and is produced by Intervet, a subsidiary of Merck & Co . Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .
Molecular Structure Analysis
The molecular formula of Zilpaterol hydrochloride is C14H19N3O2 . The molecular weight is 261.33 g/mol . The structure of Zilpaterol hydrochloride includes two chiral carbons, resulting in four optical enantiomers .Chemical Reactions Analysis
Zilpaterol hydrochloride has been analyzed for residues in beef using Tandem Mass Spectrometry .Physical And Chemical Properties Analysis
Zilpaterol hydrochloride is a yellow solid with a melting point of 123-126°C . It is very soluble in water and in other aqueous media at different pH values (1–10). It is only slightly soluble in methanol (about 3%) and practically insoluble in most organic solvents (<0.1%) such as ethanol, acetone, ethyl-acetate, dichloromethane or n-octanol .Wissenschaftliche Forschungsanwendungen
Growth and Feed Efficiency in Livestock
Zilpaterol Hydrochloride (ZH) is known to redistribute ingested energy and improve feed efficiency by increasing muscle mass and reducing fat in sheep and cattle carcasses in fattening . This makes it a valuable compound in the field of livestock growth and feed efficiency.
Meat Quality Enhancement
While ZH increases muscle mass and reduces fat, it can affect meat quality in terms of the attributes of tenderness, juiciness, taste, and color . This is due to its effect on increasing lipolysis and reducing intramuscular fat (IMF) .
Carcass Traits Improvement
The use of ZH has been shown to increase carcass yield, compactness index, and chop eye area . It also decreases greasing, thereby improving the overall carcass traits .
Fatty Acid Profile Regulation
ZH has an impact on the fatty acid content and expression of genes which regulate the deposition of fatty acids (FA) in IMF . This makes it a significant compound in the regulation of fatty acid profiles.
Animal Health and Welfare
The available literature indicates a potential increase in mortality, heart rate, respiration rate, and agonistic behavior in cattle due to the effects of ZH . This highlights its implications in the field of animal health and welfare.
Tenderness of Meat
Studies have shown that there is an increase in Warner-Bratzler shear force (WBSF) in postmortem-aged steaks when comparing controls with ZH-fed steaks . This indicates that ZH can affect the tenderness of meat.
Wirkmechanismus
Target of Action
Zilpaterol hydrochloride primarily targets the β2 adrenergic receptors . These receptors are located in the cellular membranes and play a crucial role in various physiological responses, including bronchodilation .
Mode of Action
As a β2 adrenergic agonist , zilpaterol hydrochloride binds to the β2 adrenergic receptors . This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation . The activation of these receptors leads to decreased lipogenesis (fat synthesis and storage) and increased lipolysis (fat mobilization and hydrolysis) .
Biochemical Pathways
The activation of β2 adrenergic receptors by zilpaterol hydrochloride affects several biochemical pathways. It leads to increased lipolysis and reduced intramuscular fat (IMF), redistributing ingested energy and improving feed efficiency .
Pharmacokinetics
It is known that zilpaterol hydrochloride is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .
Result of Action
The action of zilpaterol hydrochloride results in increased muscle mass and reduced fat in sheep and cattle carcasses in fattening . This leads to improved growth performance and feed efficiency . By increasing lipolysis and reducing intramuscular fat, it can affect meat quality in terms of the attributes of tenderness, juiciness, taste, and color .
Action Environment
The action, efficacy, and stability of zilpaterol hydrochloride can be influenced by environmental factors. For instance, it has been observed that cattle began arriving with missing hooves in large numbers during hot weather . More research is needed to fully understand the influence of environmental factors on the action of zilpaterol hydrochloride .
Safety and Hazards
Zukünftige Richtungen
The Codex Alimentarius Commission has agreed to adopt the maximum residue limits (MRLs) for Zilpaterol hydrochloride, a veterinary drug used to enhance growth performance in cattle . Discussions are ongoing with one option voiced to proceed with adoption of the MRLs at the next session of the Commission in 2023, if no additional technical data relating to Zilpaterol is forthcoming .
Eigenschaften
IUPAC Name |
(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEFXLLRTJNFGT-LOCPCMAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zilpaterol hydrochloride | |
CAS RN |
119520-06-8 | |
| Record name | Zilpaterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119520068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 4,5,6,7-tetrahydro-7-hydroxy-6-[(1-methylethyl)amino]-, monohydrochloride, (6R,7R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZILPATEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX8IEP25JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zilpaterol hydrochloride exert its effects on livestock?
A1: Zilpaterol hydrochloride functions as a β2-adrenergic agonist. It binds to β2-adrenergic receptors located on the surface of cells, particularly those found in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events that ultimately promote protein synthesis and inhibit protein degradation in muscle, leading to increased muscle mass and decreased fat deposition. [, , ]
Q2: What are the downstream effects of zilpaterol hydrochloride binding to β2-adrenergic receptors?
A2: Upon binding to β2-adrenergic receptors, zilpaterol hydrochloride activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and modulates the activity of various proteins involved in muscle protein synthesis and degradation. []
Q3: How does zilpaterol hydrochloride affect muscle fiber composition?
A3: Zilpaterol hydrochloride has been shown to influence muscle fiber type composition. Research suggests that it may decrease the proportion of type IIA muscle fibers, which are intermediate in contractile speed and metabolic properties, while increasing the cross-sectional area of type IIX fibers, known for faster contraction speeds and greater reliance on glycolytic metabolism. []
Q4: What is the molecular formula and weight of zilpaterol hydrochloride?
A4: While the provided research papers don't explicitly state the molecular formula and weight of zilpaterol hydrochloride, this information can be readily found in publicly available chemical databases.
Q5: Is there any spectroscopic data available for zilpaterol hydrochloride?
A5: The provided research papers primarily focus on the biological effects and applications of zilpaterol hydrochloride. They do not delve into detailed spectroscopic characterization.
Q6: How does zilpaterol hydrochloride affect the growth performance of cattle?
A6: Zilpaterol hydrochloride supplementation has consistently been shown to improve growth performance in cattle. Research indicates that it can significantly increase average daily gain (ADG), final body weight, and feed efficiency (G:F). [, , , , , ]
Q7: What are the effects of zilpaterol hydrochloride on carcass characteristics?
A7: Studies demonstrate that zilpaterol hydrochloride can enhance carcass leanness. It increases hot carcass weight (HCW), dressing percentage, and longissimus muscle area (LMA) while decreasing fat thickness and yield grade. [, , , , , , , ]
Q8: Does zilpaterol hydrochloride impact beef tenderness?
A8: A consistent finding across multiple studies is that zilpaterol hydrochloride supplementation can negatively impact beef tenderness. It increases Warner-Bratzler shear force values, indicating tougher meat. This effect has been observed in various muscles, including the longissimus lumborum, and persists even after extended aging periods. [, , , , , , , , ]
Q9: Does the duration of zilpaterol hydrochloride supplementation influence its effects?
A9: Research suggests that the duration of zilpaterol hydrochloride supplementation can influence its effects. Longer durations of supplementation have been associated with greater increases in HCW and lean yield but may also exacerbate the negative effects on tenderness. [, , , , ]
Q10: Does zilpaterol hydrochloride affect the health of cattle?
A10: While zilpaterol hydrochloride is generally considered safe for use in cattle when administered according to approved guidelines, some studies have raised concerns about potential cardiac effects. One study suggested that it may contribute to left ventricular hypertrophy and potentially increase the risk of cardiac dysfunction. []
Q11: Are there any concerns about zilpaterol hydrochloride residues in meat products?
A11: Zilpaterol hydrochloride is subject to strict withdrawal periods to minimize the risk of residues in meat products. Regulatory agencies, such as the FDA, have established maximum residue limits (MRLs) to ensure consumer safety.
Q12: Are there any alternatives to zilpaterol hydrochloride for improving livestock production?
A12: Various other growth-promoting technologies are available for livestock production, including other β-adrenergic agonists, anabolic implants, and nutritional strategies. The choice of technology depends on factors such as the target species, production goals, and regulatory considerations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)











![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)